molecular formula C8H6S2 B032781 2,2'-Bithiophene CAS No. 492-97-7

2,2'-Bithiophene

Cat. No.: B032781
CAS No.: 492-97-7
M. Wt: 166.3 g/mol
InChI Key: OHZAHWOAMVVGEL-UHFFFAOYSA-N
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Description

2,2'-Bithiophene (C₈H₆S₂; CAS 492-97-7) is a sulfur-containing heterocyclic compound composed of two thiophene rings connected at their 2-positions. It serves as a fundamental building block for conductive polymers, organic semiconductors, and optoelectronic materials due to its planar structure and extended π-conjugation . The molecule exists as a mixture of cis-like and trans-like planar conformers, with the anti-conformation dominating in the solid state . Its 5,5ʹ-positions are highly reactive, enabling bromination, stannylation, and cross-coupling reactions to form derivatives like 5,5ʹ-dibromo-2,2ʹ-bithiophene, a precursor for direct arylation in polymer synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Bithiophene is typically prepared by cross-coupling reactions starting from 2-halo thiophenes. One common method involves the use of palladium-catalyzed coupling reactions, such as the Stille or Suzuki coupling . For example, 2-bromothiophene can be coupled with 2-thienylboronic acid in the presence of a palladium catalyst to yield 2,2’-bithiophene.

Industrial Production Methods: Industrial production of 2,2’-bithiophene often involves similar cross-coupling reactions but on a larger scale. High-pressure and catalytically activated reactions are employed to increase yield and efficiency . The use of homogeneous catalysis and phase-transfer catalysis are common in industrial settings to facilitate the synthesis of 2,2’-bithiophene derivatives .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Photovoltaics (OPVs)

2,2'-Bithiophene serves as a crucial building block in the synthesis of low-bandgap polymers used in organic photovoltaics. Its ability to facilitate charge transport makes it an ideal candidate for creating efficient light-harvesting systems. Recent studies have demonstrated that polymers incorporating bithiophene units exhibit improved power conversion efficiencies due to enhanced charge mobility and absorption characteristics .

Case Study:

  • Research: "Highly Efficient Light-Harvesting Ruthenium Sensitizer for Thin-Film Dye-Sensitized Solar Cells" by Chen et al., highlights the incorporation of this compound into polymer structures that significantly enhance solar cell performance .

Organic Field-Effect Transistors (OFETs)

In OFETs, this compound derivatives are utilized to improve charge carrier mobility. The planar structure of bithiophene allows for effective π-π stacking, which is essential for achieving high performance in transistor applications.

Case Study:

  • Research: "A high-mobility electron-transporting polymer for printed transistors" by Yan et al., indicates that polymers based on bithiophene show remarkable electron mobility, making them suitable for flexible electronics .

Electrochromic Devices

The application of this compound in electrochromic devices has been explored due to its ability to undergo reversible redox reactions. This property allows materials to change color upon the application of voltage, which is useful for smart windows and displays.

Case Study:

  • Research: "Applications of Poly (indole-6-carboxylic acid-co-2, 2'-bithiophene) Films in High-Contrast Electrochromic Devices" illustrates how bithiophene-based films can achieve significant contrast and stability in electrochromic applications .

Dithienothiophenes and Cyclooctatetrathiophenes

The synthetic versatility of this compound allows for the creation of more complex structures such as dithienothiophenes and cyclooctatetrathiophenes. These compounds have unique properties that make them suitable for advanced applications in organic electronics and photonics.

Case Study:

  • Research: A focus review on "Recent Progress in Synthesis and Application of Thiophene" discusses how bithiophene dicarbanions can lead to the synthesis of novel oligomers with promising electronic properties .

Mechanism of Action

The mechanism by which 2,2’-bithiophene exerts its effects is primarily through its ability to participate in π-conjugation, which enhances its electronic properties. This π-conjugation allows for efficient charge transport, making it valuable in electronic applications. The molecular targets and pathways involved include interactions with conductive polymers and integration into electronic devices .

Comparison with Similar Compounds

Structural and Electronic Comparisons with Similar Compounds

Planarity and Conjugation Effects

2,2'-Bithiophene vs. 3,4,3',4'-Tetra-tert-Butylbithiophene

  • Planarity : this compound adopts a planar structure, enabling effective conjugation between thiophene rings. In contrast, bulky tert-butyl groups at the 3,4-positions of 3,4,3',4'-tetra-tert-butylbithiophene induce steric hindrance, forcing the rings out of coplanarity and disrupting conjugation .
  • Optical Properties: The planar structure of this compound results in two UV-vis absorption maxima at 248 nm and 306 nm.

Comparison with 2,2'-Thienylpyrrole and 2,2'-Bipyrrole

  • Excitation Energies: The S₀→S₁ transition energy for this compound (29,603 cm⁻¹) is closer to 2,2'-thienylpyrrole (30,006 cm⁻¹) than to 2,2'-bipyrrole (32,720 cm⁻¹), where pyrrole rings' nonplanarity further limits conjugation .

Electronic Properties and Substituent Effects

Substituents significantly alter frontier molecular orbitals (HOMO/LUMO):

Compound HOMO (eV) LUMO (eV) Key Features
This compound -6.87 -2.77 Planar, high conjugation
3,3'-Dimethoxy-2,2'-bithiophene -6.36 0.35 Electron-donating methoxy groups raise HOMO
5,5'-Bis(4-biphenylyl)-2,2'-bithiophene -5.42* -2.15* Extended conjugation via biphenyl groups

*Values estimated from analogous derivatives.

Reactivity at 5,5ʹ-Positions

This compound undergoes selective lithiation at the 5-position using n-BuLi, yielding intermediates for iodination, ethynylation, and cross-coupling reactions (e.g., Suzuki coupling) . This contrasts with 3,3'-bithiophene isomers, where synthetic routes are less developed due to lower reactivity .

Organic Electronics

  • Carbon Nanotube Synthesis: this compound acts as a sulfur-based promoter, enhancing catalyst activity and carbon-source decomposition rates .
  • Biosensors : Derivatives like 5ʹ-mercapto-2,2ʹ-bithiophene-5-carboxylic acid detect antigen-antibody interactions, leveraging thiophene’s electrochemical activity .

Biomedical Probes

  • Alzheimer’s Disease: 5-(4-Hydroxyphenyl)-5ʹ-dicyanoethenyl-2,2ʹ-bithiophene serves as a β-amyloid probe .

Biological Activity

2,2'-Bithiophene, a compound consisting of two thiophene rings, has garnered attention in recent years for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound and its derivatives.

Chemical Structure and Properties

This compound is characterized by its conjugated system, which enhances its electronic properties. This structure allows for significant interactions with biological molecules, making it a valuable compound in medicinal chemistry and materials science. The compound's ability to participate in π-π stacking interactions and hydrogen bonding contributes to its potential biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of this compound derivatives. A notable study synthesized various benzothiazole and benzimidazole derivatives containing the this compound moiety. The findings indicated that the 2,2'-bithienyl-substituted benzothiazoles exhibited selective antiproliferative activity against lung carcinoma cells, while the benzimidazoles showed selectivity towards cervical carcinoma cells. The most potent antitrypanosomal activity was observed in compounds with unsubstituted amidine groups .

Table 1: Antiproliferative Activity of this compound Derivatives

Compound TypeTarget Cancer TypeSelectivityActivity Level
2,2'-Bithienyl BenzothiazoleLung CarcinomaSelectiveHigh
2,2'-Bithienyl BenzimidazoleCervical CarcinomaSelectiveModerate

Antimicrobial Properties

In addition to its antiproliferative effects, this compound has shown promising antimicrobial activity . A study investigated the use of 5-(4-hydroxyphenyl)-5'-dicyanoethenyl-2,2'-bithiophene as a marker for cell lesions in Alzheimer's disease. This compound demonstrated significant interactions with biological targets that could disrupt normal cellular functions .

Potential Applications in Biosensing

Another area of research involves the application of bithiophene derivatives in biosensing technologies. For instance, 5'-mercapto-2,2'-bithiophene-5-carboxylic acid has been explored as a potential biosensor for detecting antigen-antibody interactions. The electronic properties of bithiophene enhance the sensitivity and specificity of these biosensors.

Case Studies

  • Anticancer Activity : A study evaluated various this compound derivatives for their anticancer potential. The results indicated that certain derivatives not only inhibited cancer cell proliferation but also induced apoptosis through DNA binding mechanisms .
  • Antiprotozoal Activity : Research on 2-benzothienyl and 2-bithienyl derivatives revealed significant antitrypanosomal activity. The study concluded that modifications to the thiophene backbone can enhance biological efficacy against protozoan infections .

The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with cellular targets. The conjugated system facilitates electron transfer processes that can modulate enzyme activities or disrupt cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,2'-bithiophene, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Kumada or Stille coupling) using thiophene derivatives. Reproducibility requires detailed documentation of reaction conditions (temperature, catalyst, solvent), purification steps (e.g., column chromatography), and characterization via NMR, mass spectrometry, and elemental analysis. For known compounds, always cite prior synthesis protocols . Novel derivatives should include full spectroscopic data in the main text or supplementary materials to enable replication .

Q. How do researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : Confirm proton environments and coupling patterns (e.g., aromatic protons at δ 6.8–7.2 ppm in CDCl₃) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M]⁺ at m/z 166.26) .
  • Elemental analysis : Ensure %C, %H, and %S align with theoretical values (C: 57.80%, H: 3.64%, S: 38.56%) .
  • Melting point : Compare with literature values (32–33°C) .

Q. What solvents and storage conditions are optimal for this compound due to its sensitivity?

  • Methodological Answer : The compound is light- and air-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials. Solubility in methanol (MeOH) and tetrahydrofuran (THF) facilitates processing, but avoid prolonged exposure to oxygenated solvents .

Advanced Research Questions

Q. How do conformational dynamics (anti-gauche vs. syn-gauche) of this compound influence its electronic properties?

  • Methodological Answer : Computational studies (DFT, MP2) reveal that planar anti-conformers enhance π-conjugation, improving charge mobility, while syn-gauche conformers reduce delocalization. Experimental validation involves:

  • X-ray crystallography : Determine dominant conformers in the solid state .
  • UV-Vis spectroscopy : Compare absorption maxima (e.g., λₐₜₕ ~260 nm) to assess conjugation length .
  • Theoretical modeling : Use torsional potential energy surfaces to predict interconversion barriers (~2–5 kcal/mol) .

Q. What computational methods are most accurate for predicting the nonlinear optical (NLO) properties of this compound derivatives?

  • Methodological Answer : High-level methods like CASPT2 and hybrid DFT (e.g., B3LYP) with polarized basis sets (e.g., 6-311G**) reliably predict hyperpolarizabilities (β, γ). Compare results to experimental SHG (second harmonic generation) data for validation. Basis set selection critically impacts accuracy for π-conjugated systems .

Q. How can researchers resolve contradictions in reported inter-ring torsion angles (e.g., 79° vs. 97°) for this compound?

  • Methodological Answer : Discrepancies arise from environmental effects (solvent, temperature) and methodological limitations. A combined approach is recommended:

  • Gas-phase electron diffraction : Obtain torsion angles in isolated molecules .
  • Solid-state NMR : Probe conformational preferences in crystalline environments .
  • Dynamic simulations (MD or QM/MM) : Model solvent interactions to explain experimental variability .

Q. What strategies optimize the design of this compound-based polymers for enhanced charge transport?

  • Methodological Answer : Focus on:

  • Side-chain engineering : Alkyl substituents (e.g., hexyl groups) improve solubility without disrupting π-stacking .
  • Doping studies : Use electrochemical methods (CV, EIS) to correlate oxidation potentials with conductivity .
  • Morphology control : AFM or grazing-incidence XRD to assess crystallinity and film uniformity .

Q. How do radical cation states of this compound affect its electronic absorption spectra?

  • Methodological Answer : CASPT2 calculations identify low-energy transitions (e.g., 1.94 eV for 2²Aᵤ state) in radical cations, validated by UV-Vis-NIR spectroscopy. Experimental synthesis of stable radical cations requires inert atmospheres and redox agents (e.g., FeCl₃) .

Q. Data-Driven Insights

PropertyValue/DescriptionReference
Molecular Weight166.26 g/mol
Torsional Barrier (Gas)~2–5 kcal/mol
λₐₜₕ (Neutral)~260 nm (in THF)
Hyperpolarizability (β)15–25 × 10⁻³⁰ esu (DFT-B3LYP)

Properties

IUPAC Name

2-thiophen-2-ylthiophene
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InChI

InChI=1S/C8H6S2/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H
Source PubChem
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InChI Key

OHZAHWOAMVVGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CSC(=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H6S2
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Related CAS

80029-99-8
Record name Polybithiophene
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DSSTOX Substance ID

DTXSID8060084
Record name 2,2'-Bithiophene
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Molecular Weight

166.3 g/mol
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Physical Description

Melting point = 33 deg C; [ChemIDplus] Clear yellow to liquid; mp = 32-34 deg C; [Aldrich MSDS]
Record name 2,2'-Bithiophene
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Vapor Pressure

0.00119 [mmHg]
Record name 2,2'-Bithiophene
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CAS No.

492-97-7
Record name 2,2′-Bithiophene
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Record name 2,2'-Bithiophene
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Synthesis routes and methods I

Procedure details

The Grignard reagent 2-thienylmagnesiumbromide (T-MgBr) was made from 2-bromothiophene (T-Br) in a standard fashion in a three-necked roundbottom flask with 9 gr (370 mmol) of magnesium and 45 gr (276 mmol) of T-Br in 120 ml diethylether. Initially, a small amount of ether and a few milliliters of T-Br were added to the magnesium and the reaction was initiated by crushing some of the magnesium with a glass rod. The reaction was maintained by adding the rest of the T-Br and the ether in small portions from a dropping funnel. The Grignard reagent was refluxed for an additional half hour. In a separate, three-necked roundbottom flask was placed 120 ml of ether, 37.5 gr (230 mmol) of T-Br and 180 mg (0.33 mmol) of Ni(dppp)Cl2. The Grignard reagent was then added slowly, under a steady outflow of argon. The mixture was refluxed and stirred for 3 hours and 15 minutes and poured on ice with dilute hydrochloric acid. The product was then extracted with ether. After drying the ether layer on anhydrous magnesium sulphate, the organic layer was filtrated and the ether evaporated. The residue was redissolved in warm methanol. Some water was added to the methanol, while still warm, until a yellow precipitate started to form. The mixture was then put overnight at 4° C. to form yellow crystals. After filtration and drying in vacuo the product was molten and poured in a dry storage vessel. Yield: yellow crystals of T2, 25.16 gr (152 mmol, 66%). M.p.: 31° C. (litt.: 33). Elemental analysis: found% (theory%) C 57.54 (57.79), H 3.61 (3.64), S 38.0 (38.6). 1H-NMR (300 MHz, CDCl3,): ∂=7.21 (2H, dd, H=5.0 and 1.2 Hz), ∂=7.01 (2H, dd, J=5.0 and 3.6 Hz), ∂=7.18 (2H, dd, J=1.2 and 3.6 Hz). M/z (Mass peak from mass spectrometry): 166 D (M.W.=166), small impurity at 248 D, probably 2,2':5',2"-terthiophene (M.W.=248).
Name
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37.5 g
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reactant
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[Compound]
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Grignard reagent
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180 mg
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120 mL
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[Compound]
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Grignard reagent 2-thienylmagnesiumbromide
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9 g
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45 g
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120 mL
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Grignard reagent
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Synthesis routes and methods II

Procedure details

21 g of 2-iodo-thiophene was dissolved in 50 ml of DMF in 3-necks-bottle (250 ml). 10 g of Cu powder was then added into the solution and refluxed for 15 hours. Then the solution was filtered and the DMF was removed under reduced pressure. The crude product was further purified by column chromatography and both 2,2'-bithiophene (97%) as well as 2,2':5',2"-terthiophene (2%) were obtained.
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
3-necks-bottle
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods III

Procedure details

Gringard reagent 2-thiophenylmanesium bromide was prepared from 60 g of 2-bromothiophene (0.368 mole) and magnesium (9.7 g, 0.404 mole). Magnesium was slowly added to a mixture of 2-bromothiophene (50 g, 0.307 mole), Ni(dppp)Cl2 (1.66 g, 3 mmol) in 150 mL dry ether at 0° C. The mixture was warmed to RT for 20 h before being quenched by diluted HCl. The aqueous layer was extracted with ether and all organic layers were combined. The solvent was evaporated after drying over MgSO4. The crude liquid product was redistilled under reduced pressure to afford 40 g (80%) of a low melting solid of the tilled compound. Mp 32-33° C. 1H-NMR (300 MHz, CDCl3) δ 7.19 (dd, 4H), 7.04 (t, 2H).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
9.7 g
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reactant
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0 (± 1) mol
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reactant
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50 g
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150 mL
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1.66 g
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Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
2,2'-Bithiophene
2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
2,2'-Bithiophene
2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
2,2'-Bithiophene
2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
2,2'-Bithiophene
2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
2,2'-Bithiophene
2-(Diethylamino)ethyl methanesulfonate
2-(Diethylamino)ethyl methanesulfonate
2,2'-Bithiophene

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